

# Application Note: Structural Elucidation of 1,3,6-Hexanetricarbonitrile using NMR Spectroscopy

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## Compound of Interest

Compound Name: **1,3,6-Hexanetricarbonitrile**

Cat. No.: **B156369**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.<sup>[1][2]</sup> This application note provides a detailed protocol for the use of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR spectroscopy for the structural characterization of **1,3,6-Hexanetricarbonitrile**. This compound, with the molecular formula C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>, is a versatile building block in organic synthesis.<sup>[3][4]</sup> Its structure features a hexane backbone with three nitrile functional groups, presenting a unique spectroscopic challenge.

## Molecular Structure

Chemical Formula: C<sub>9</sub>H<sub>11</sub>N<sub>3</sub> Molecular Weight: 161.2 g/mol <sup>[1][5]</sup> CAS Number: 1772-25-4<sup>[3][5]</sup>

The structure of **1,3,6-Hexanetricarbonitrile** contains a chiral center at the C3 position, rendering all nine carbon atoms and the protons on the chiral backbone diastereotopic and thus chemically non-equivalent. This non-equivalence is expected to result in a complex but informative NMR spectrum.<sup>[1]</sup>

## Data Presentation

The following tables summarize the predicted and theoretical NMR data for **1,3,6-Hexanetricarbonitrile**.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1,3,6-Hexanetricarbonitrile**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H3	2.80 - 2.95	Multiplet	1H
H1, H6	2.40 - 2.60	Multiplet	4H
H2, H4, H5	1.70 - 2.00	Multiplet	6H

(Data sourced from predicted values)[[1](#)]

Table 2: Theoretical  $^{13}\text{C}$  NMR Data for **1,3,6-Hexanetricarbonitrile**

Carbon Assignment	Theoretical Chemical Shift ( $\delta$ , ppm)	Rationale
C1, C3, C6 (Nitrile Carbons)	118 - 125	Characteristic region for nitrile carbons.
C3 (Methine)	25 - 35	Aliphatic methine adjacent to a nitrile group.
C1, C2, C4, C5, C6 (Methylene)	15 - 40	Aliphatic methylene carbons in various environments.

(Note: Due to the chiral center at C3, all nine carbon atoms are expected to be chemically non-equivalent, leading to nine distinct signals in the  $^{13}\text{C}$  NMR spectrum. )[[1](#)]

## Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

### 1. Sample Preparation

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common and suitable solvent for non-polar to moderately polar organic compounds like **1,3,6-Hexanetricarbonitrile**.<sup>[1]</sup> Other potential solvents include deuterated acetonitrile ( $\text{CD}_3\text{CN}$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Procedure:
  - Accurately weigh approximately 5-10 mg of **1,3,6-Hexanetricarbonitrile**.
  - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube.
  - If required for chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR).

## 2. $^1\text{H}$ NMR Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 1-5 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
  - Temperature: 298 K.
- Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum carefully.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
- Integrate all signals.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

### 3. $^{13}\text{C}$ NMR Spectroscopy

- Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency).
- Parameters:
  - Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (d1): 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Temperature: 298 K.
- Processing:
  - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
  - Phase the spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the solvent peak.

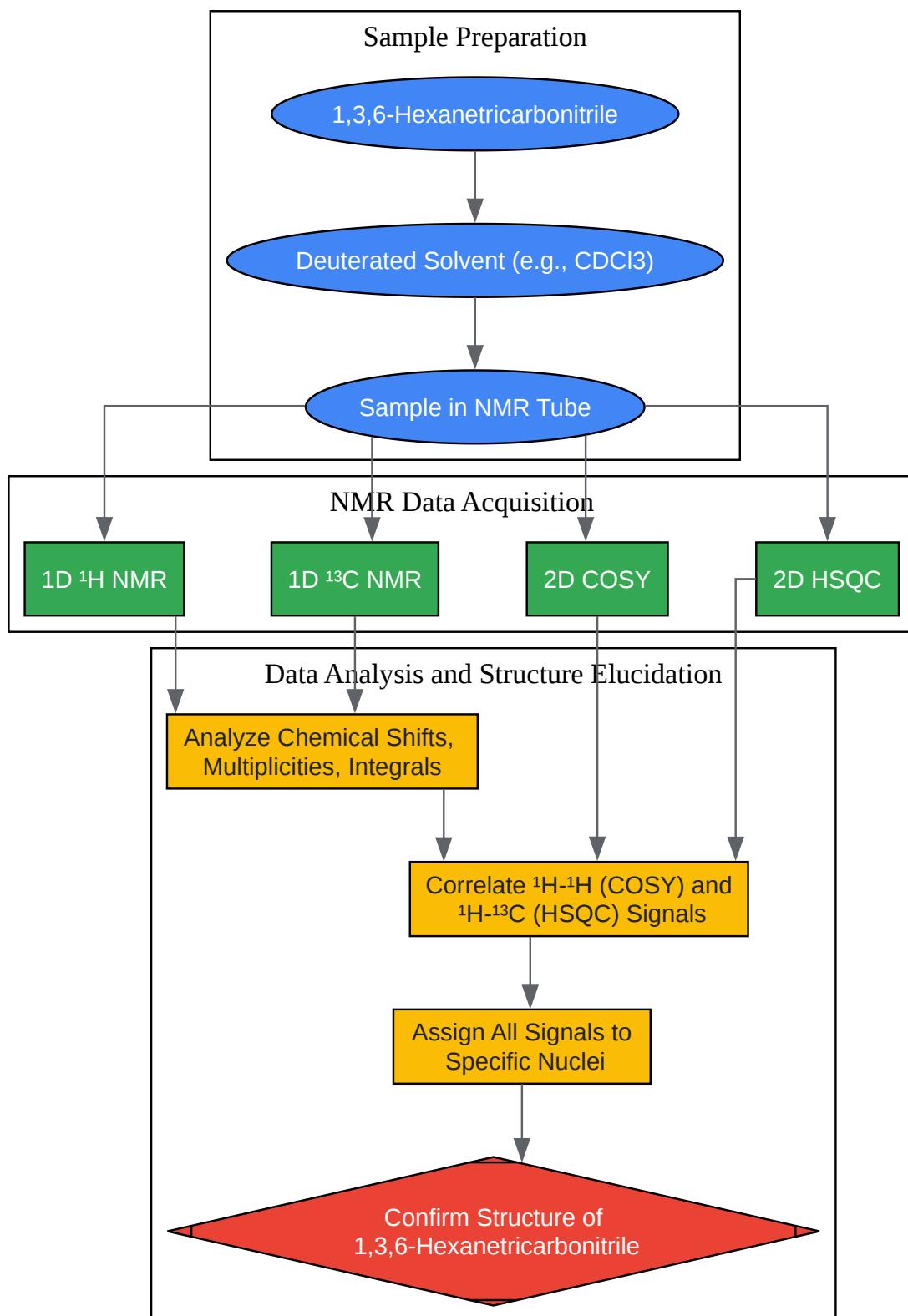
### 4. 2D NMR Spectroscopy (COSY and HSQC)

To further elucidate the complex structure and assign the overlapping proton signals, 2D NMR experiments are highly recommended.

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin coupling networks.
  - Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
  - Parameters: Adjust spectral widths and number of increments based on the  $^1\text{H}$  spectrum.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon ( $^1\text{H}$ - $^{13}\text{C}$ ) pairs.
  - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
  - Parameters: Set the  $^{13}\text{C}$  spectral width to encompass all carbon signals and the  $^1\text{H}$  spectral width based on the proton spectrum.

#### Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of **1,3,6-Hexanetricarbonitrile** and the expected proton-proton correlations.

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Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Expected  $^1\text{H}$ - $^1\text{H}$  COSY correlations in **1,3,6-Hexanetricarbonitrile**.

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